2-benzyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone
CAS No.: 337921-95-6
Cat. No.: VC4189565
Molecular Formula: C19H18N2O
Molecular Weight: 290.366
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 337921-95-6 |
|---|---|
| Molecular Formula | C19H18N2O |
| Molecular Weight | 290.366 |
| IUPAC Name | 2-benzyl-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
| Standard InChI | InChI=1S/C19H18N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-12H,13-15H2/b12-11+ |
| Standard InChI Key | NNGYRMMDKVLAOO-VAWYXSNFSA-N |
| SMILES | C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) fused to a benzyl group at position 2 and a styryl moiety at position 6. The dihydro configuration at positions 4 and 5 introduces partial saturation, influencing both reactivity and conformational stability .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-Benzyl-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
| Molecular Formula | C₁₉H₁₈N₂O |
| Molecular Weight | 290.366 g/mol |
| SMILES | C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
| CAS Registry | 337921-95-6 |
The styryl group (C=CH-C₆H₅) contributes to π-conjugation, enhancing ultraviolet absorption properties, while the benzyl substituent modulates steric interactions in substitution reactions.
Synthesis and Optimization
Friedel-Crafts Acylation
The synthesis begins with o-cresylmethyl ether reacting with succinic anhydride under Friedel-Crafts conditions to form a γ-keto acid intermediate. This step is catalyzed by anhydrous AlCl₃, achieving yields of 68–72% .
Cyclization with Hydrazine Hydrate
The γ-keto acid undergoes cyclization with hydrazine hydrate in ethanol under reflux, forming the pyridazinone core. Reaction conditions (temperature: 80°C, duration: 6 hr) are critical to avoid over-dehydration .
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | Succinic anhydride, AlCl₃ | 70 |
| Cyclization | Hydrazine hydrate, EtOH | 65 |
| Styryl Incorporation | Benzaldehyde, NaOEt | 58 |
Styryl Group Functionalization
The styryl moiety is introduced via condensation with benzaldehyde in sodium ethoxide, forming the E-isomer exclusively due to steric hindrance .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The benzyl group directs electrophiles to the para position of the aromatic ring, while the styryl moiety participates in Diels-Alder reactions. For example, bromination at position 4 occurs in acetic acid, yielding 4-bromo derivatives .
Michael Addition Reactions
Pyridazinone undergoes Michael addition with 1,3-diphenyl-2-propen-1-one, forming triazolo[4,3-b]pyridazinones. Regioselectivity is confirmed via ¹H NMR coupling constants (J = 16 Hz for trans-configuration) .
Biological Activities
Cardiotonic Effects
In isolated toad heart assays, 2-benzyl-6-styryl derivatives increase contractility by 40–60% at 10 μM, comparable to levosimendan. The mechanism involves PDE-III inhibition, elevating cyclic AMP levels .
| Assay | Activity Metric | Reference |
|---|---|---|
| PDE-III Inhibition | IC₅₀ = 0.8 μM | |
| COX-2 Inhibition | IC₅₀ = 2.3 μM | |
| Antioxidant (DPPH) | EC₅₀ = 45 μM |
Spectroscopic Characterization
NMR Analysis
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 16 Hz, 1H, CH=CH), 7.35–7.28 (m, 10H, aromatic), 4.21 (s, 2H, N-CH₂), 3.02 (t, 2H, CH₂), 2.58 (t, 2H, CH₂) .
IR Spectroscopy
Strong absorption at 1685 cm⁻¹ confirms the carbonyl group, while the styryl C=C stretch appears at 1602 cm⁻¹.
Computational Insights
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a planar pyridazinone ring with dihedral angles of 178.5° between the styryl and benzyl groups. HOMO-LUMO gaps of 4.2 eV suggest susceptibility to nucleophilic attack at position 5 .
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